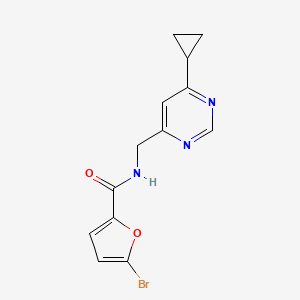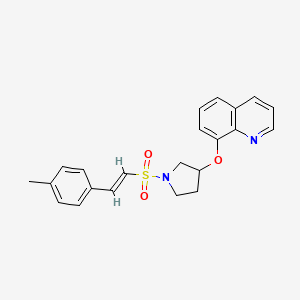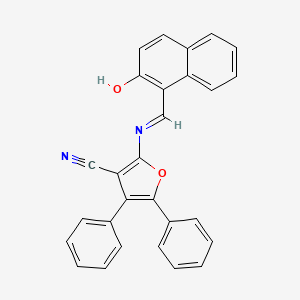
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate
Descripción general
Descripción
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Antiplatelet Activity Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have been synthesized and evaluated for their selective anti-protease-activated receptor 4 (PAR4) activity, potentially contributing to the development of novel antiplatelet drug candidates. Some derivatives showed potent inhibitory effects on platelet aggregation and other platelet activation parameters (Chen et al., 2008).
X-ray Crystallography The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, offering insights into its crystalline structure and hydrogen bonding patterns (Manolov et al., 2012).
Optical Properties and Applications
Nonlinear Optical Properties Two Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive indices and optical limiting properties, suggesting their potential application in optical devices (Abdullmajed et al., 2021).
Anti-juvenile Hormone Activity Certain ethyl benzoate derivatives have been studied for their anti-juvenile hormone activities, which could influence the development of insect control agents. For example, some derivatives showed potent activity inducing precocious metamorphosis in silkworm larvae (Yamada et al., 2016; Furuta et al., 2010; Kuwano et al., 2008; Ishiguro et al., 2003).
Material Science and Chemistry
Catalytic Synthesis Research has been conducted on the synthesis of ethyl p-hydroxyl benzoate using Toluene p Sulfonic Acid as a catalyst, discussing the factors influencing yield and optimal reaction conditions (Min, 2003).
Liquid Crystalline Behavior Some ethyl benzoate derivatives have been synthesized and characterized for their liquid crystalline behavior, showing potential for applications in LCDs and temperature sensing devices (Mehmood et al., 2018).
Corrosion Inhibition A study on the synthesis of ethyl benzoate derivatives demonstrated their potential as inhibitors against corrosion of mild steel in acidic media, suggesting their application in material protection (Arrousse et al., 2021).
Electrochemical and Electrochromic Properties Research on ethyl benzoate derivatives has explored their electrochemical and electrochromic properties, indicating their usefulness in electronic and photonic devices (Hu et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate involves the reaction of 4-(4-chlorobenzoate)piperidine with sodium hydroxide followed by esterification with ethyl alcohol.", "Starting Materials": [ "4-(4-chlorobenzoate)piperidine", "Sodium hydroxide", "Ethyl alcohol" ], "Reaction": [ "4-(4-chlorobenzoate)piperidine is reacted with sodium hydroxide to form 4-(4-hydroxypiperidin-1-yl)benzoic acid", "4-(4-hydroxypiperidin-1-yl)benzoic acid is esterified with ethyl alcohol using a catalyst such as sulfuric acid to form Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate" ] } | |
Número CAS |
25437-94-9 |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxypiperidin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c16-13-6-9-15(10-7-13)8-5-11-1-3-12(4-2-11)14(17)18/h1-4,13,16H,5-10H2,(H,17,18) |
Clave InChI |
QCDGFRHBHHQYLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)O |
SMILES canónico |
C1CN(CCC1O)CCC2=CC=C(C=C2)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)



![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2532481.png)

